(2-Methyl-4,4-dioxo-1,4-oxathian-2-yl)methanamine;hydrochloride

Description

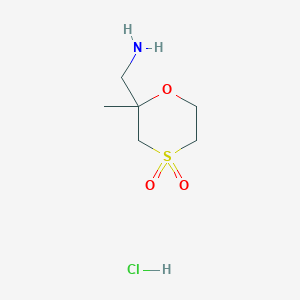

(2-Methyl-4,4-dioxo-1,4-oxathian-2-yl)methanamine;hydrochloride is a small-molecule organic compound featuring a six-membered oxathiane ring system with two sulfone groups (4,4-dioxo) and a methyl substituent at the 2-position. The methanamine group (-CH2NH2) is attached to the same carbon, and the compound exists as a hydrochloride salt to enhance solubility and stability.

Properties

IUPAC Name |

(2-methyl-4,4-dioxo-1,4-oxathian-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S.ClH/c1-6(4-7)5-11(8,9)3-2-10-6;/h2-5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSSBTMRUBJAER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CS(=O)(=O)CCO1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

- Chemical Formula : C₇H₈ClN₃O₂S

- Molecular Weight : 207.67 g/mol

- CAS Number : [To be confirmed]

This compound belongs to the class of oxathiane derivatives, known for their diverse biological activities. The presence of functional groups such as amine and dioxo moieties suggests potential reactivity and biological interactions.

The biological activity of (2-Methyl-4,4-dioxo-1,4-oxathian-2-yl)methanamine;hydrochloride may involve:

- Enzyme Inhibition : Potential inhibition of key enzymes in metabolic pathways.

- Receptor Interaction : Possible binding to neurotransmitter receptors or other cellular targets.

Pharmacological Effects

Research indicates that similar compounds exhibit various pharmacological effects:

- Antimicrobial Activity : Investigations into oxathiane derivatives have shown potential antibacterial and antifungal properties.

- Anticancer Properties : Some studies suggest that related compounds may induce apoptosis in cancer cell lines.

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibition of specific metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several oxathiane derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus.

Case Study 2: Cytotoxic Activity in Cancer Research

In vitro studies on cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.

Recent Studies

Recent research has focused on synthesizing derivatives with enhanced biological activity. Findings suggest modifications in the oxathiane structure can lead to improved efficacy against targeted biological pathways.

Future Directions

Further investigation is warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how structural changes affect biological activity.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Features

The compound belongs to a broader class of heterocyclic methanamine hydrochlorides. Below is a comparative analysis with key analogs from the evidence:

Table 1: Structural and Molecular Comparison

Key Differences and Implications

Heterocyclic Core: The oxathiane ring in the target compound is rare compared to more common heterocycles like oxazole () or thiadiazole (). Thiadiazole () and oxazole () rings are well-documented in medicinal chemistry for antimicrobial and anti-inflammatory activities, respectively. The oxathiane derivative’s sulfone groups could offer unique metabolic stability compared to these analogs .

Substituent Effects :

- The 4-methoxyphenyl group in ’s compound introduces aromaticity and lipophilicity, which may improve membrane permeability. In contrast, the target compound’s methyl group on the oxathiane ring provides steric bulk without significant lipophilicity .

- Chloro substituents (e.g., ) are common in bioactive molecules for enhancing binding affinity via halogen bonding. The absence of such groups in the target compound suggests a different mechanism of action .

Hydrochloride Salt Utility :

Research and Application Trends

- Database Utilization : Virtual screening databases like PubChem and ChEMBL () catalog structural analogs of the target compound, enabling rapid identification of related molecules for comparative studies .

- Substructure Analysis: Techniques described in highlight the importance of identifying frequent substructures (e.g., methanamine hydrochlorides) in bioactive compounds. The oxathiane ring’s rarity may limit its representation in such analyses but could signal novel pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.